1-Methyl-L-histidine is a methylated derivative of the amino acid L-histidine. [, , , , , , , , , , , , , , , , , , , , , , ] It is found naturally as a component of the dipeptides anserine (β-alanyl-1-methyl-L-histidine) and balenine (β-alanyl-3-methyl-L-histidine), primarily in the skeletal muscle and brain tissue of animals. [, , , , , , , , , , , ] 1-Methyl-L-histidine is particularly abundant in chicken breast meat. [, , , ] In scientific research, it serves as a building block for synthesizing anserine and balenine, and as a subject for studying its individual properties and potential applications. [, , , , , ]
1-Methyl-L-histidine is a naturally occurring amino acid derivative of histidine, characterized by the methylation of the nitrogen atom in the imidazole ring. It plays a significant role in various biological processes and is particularly noted for its involvement in muscle metabolism and protein synthesis. The compound is classified as a metabolite and is recognized for its potential applications in nutritional science and animal health.
1-Methyl-L-histidine is primarily found in animal tissues, particularly in skeletal muscle, and is produced through the methylation of L-histidine. It is also present in dietary sources such as meat and fish. The compound has been studied extensively in the context of muscle protein turnover and as a biomarker for meat consumption.
1-Methyl-L-histidine belongs to the class of amino acids and is specifically categorized under non-essential amino acids due to its presence in dietary proteins. Its molecular formula is , with a molecular weight of approximately 169.18 g/mol.
The synthesis of 1-methyl-L-histidine can be achieved through several methods, including chemical synthesis and enzymatic pathways. A notable synthetic route involves the following steps:
Technical details regarding reaction conditions indicate that temperatures can range from -78°C to 150°C, with varying reaction times from 0.5 to 48 hours depending on specific reagents used .
The molecular structure of 1-methyl-L-histidine features a propanoic acid backbone with an imidazole side chain that includes a methyl group on one of its nitrogen atoms. The structural representation can be described using the following identifiers:
Cn1cnc(C[C@H](N)C(=O)O)c1
InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
The stereochemistry around the central carbon atom is indicated by the notation , which specifies that it has a chiral center .
The accurate mass of 1-methyl-L-histidine is calculated to be approximately 169.0851 g/mol, confirming its identity and purity when analyzed using techniques such as mass spectrometry.
1-Methyl-L-histidine participates in various biochemical reactions, particularly those involving protein synthesis and metabolism. Its role as a substrate for enzymes involved in methylation processes highlights its significance in metabolic pathways.
Technical Details:
The mechanism of action for 1-methyl-L-histidine primarily revolves around its function as a metabolite indicative of muscle protein breakdown. It serves as a marker for assessing muscle catabolism and protein turnover rates, especially in studies involving dietary protein intake or muscle wasting conditions.
Upon ingestion, 1-methyl-L-histidine is absorbed into circulation and can be measured in plasma or urine. Its levels are often correlated with dietary intake of meat proteins, making it useful for nutritional assessments .
Relevant analytical techniques such as high-performance liquid chromatography have been employed for quantification and analysis of this compound in biological samples .
1-Methyl-L-histidine has several scientific applications:
1-Methyl-L-histidine (1MH) is a post-translational modification (PTM) primarily catalyzed by the methyltransferase METTL9, which exhibits stringent specificity for the N1 position of histidine's imidazole ring. METTL9 mediates the majority of 1MH modifications in mammalian proteomes, as evidenced by global reductions in 1MH levels (>70%) in Mettl9 knockout mice and human cell models [1] [8]. This enzyme targets proteins containing a conserved His-x-His (HxH) motif, where "x" preferentially denotes small amino acids (glycine, alanine, serine). Substitution of the central residue with bulky side chains (e.g., phenylalanine) abolishes methylation activity, highlighting METTL9's steric constraints [1] [3].
Notably, METTL9 methylates both isolated HxH motifs and tandem repeats (HxHxH), with the latter showing enhanced catalytic efficiency due to cooperative substrate binding [3] [8]. Proteomic analyses identify diverse METTL9 substrates, including zinc transporters (SLC39A family), mitochondrial complex subunits (NDUFB3), and immunomodulatory proteins (S100A9). The biological significance of these modifications includes regulation of zinc homeostasis, respiratory chain function, and immune responses [1] [7] [8].
Table 1: Key METTL9 Substrates and Functional Consequences of 1MH Modification
Substrate Protein | HxH Motif Position | Biological Consequence of Methylation |
---|---|---|
SLC39A7 (ZIP7) | His45-His47-His49 | Reduced zinc affinity; ER stress modulation |
S100A9 | His105-Gly-His107 | Impaired antimicrobial activity |
NDUFB3 | His4-Ala-His6 | Enhanced mitochondrial Complex I respiration |
ARMC6 | His261-Ser-His263 | Unknown function |
The molecular basis for METTL9's N1-specificity and substrate recognition has been elucidated through X-ray crystallography of human METTL9 bound to S-adenosylhomocysteine (SAH) and HxH-containing peptides. METTL9 adopts a seven-β-strand (7BS) fold characteristic of Class I methyltransferases, with a deep catalytic pocket accommodating the HxH motif [3] [4]. Key structural features include:
Functional consequences of 1MH incorporation include altered metal coordination. Methylation of S100A9's HGH motif reduces zinc-binding affinity by 15-fold, disrupting its dimerization and antimicrobial function [1] [8]. Similarly, 1MH in SLC39A7 impairs zinc transport, triggering endoplasmic reticulum stress and downstream signaling [7].
METTL9 exhibits unique kinetics when methylating tandem HxH repeats (e.g., HxHxH), characterized by positive cooperativity and directional specificity. Stopped-flow fluorescence assays reveal that METTL9 methylates tandem sites sequentially from the C-terminus to the N-terminus ("C-to-N" directionality). For example, in SLC39A7's His45-His47-His49 motif, His49 is modified first (k~cat~/K~m~ = 4.2 × 10³ M⁻¹s⁻¹), followed by His45 (k~cat~/K~m~ = 1.8 × 10³ M⁻¹s⁻¹) [3] [4].
The mechanism involves:
Table 2: Kinetic Parameters for METTL9-Mediated Methylation
Peptide Substrate | k~cat~ (min⁻¹) | K~m~ (μM) | Specificity Constant (k~cat~/K~m~) |
---|---|---|---|
SLC39A7 (HGHH motif) | 12.8 ± 0.9 | 38.2 ± 3.1 | 0.335 min⁻¹μM⁻¹ |
S100A9 (HGH motif) | 8.4 ± 0.7 | 52.6 ± 4.8 | 0.160 min⁻¹μM⁻¹ |
ARMC6 (HSH motif) | 6.2 ± 0.5 | 67.3 ± 5.9 | 0.092 min⁻¹μM⁻¹ |
METTL9 orthologs are present across metazoans, including vertebrates, arthropods, and cnidarians, but absent in fungi, plants, and prokaryotes, indicating lineage-specific expansion within animals [1] [9]. Key evolutionary patterns include:
Notably, histidine methylation's functional roles have diversified evolutionarily:
Table 3: Evolutionary Distribution of METTL9 and Histidine Methylation
Organism Group | METTL9 Orthologs | Conserved Substrates | Biological Functions |
---|---|---|---|
Mammals | Single copy (METTL9) | SLC39A7, NDUFB3, S100A9 | Zinc homeostasis, mitochondrial respiration, immunity |
Birds | Single copy | NDUFB3 (HAH motif) | Mitochondrial respiration |
Teleost fish | Single copy | S100A9 homologs | Innate immunity |
Insects | Duplicated (A/B) | Ribosomal proteins | Translational regulation |
Cnidarians | Single copy | Unknown | Putative stress response |
The persistence of METTL9 for >600 million years underscores the critical role of 1MH in metazoan biology, particularly in regulating metalloproteins and energy metabolism [1] [8] [9].
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